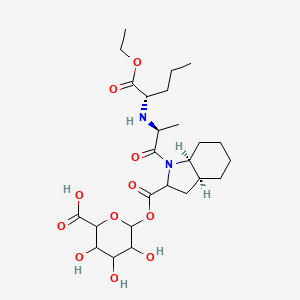

Perindopril acyl-alpha-D-glucuronide

Vue d'ensemble

Description

Synthesis Analysis

Perindopril is synthesized from a combination of perhydroindole carboxylic acid benzyl ester and a carbethoxybutylamino propionic acid derivative, followed by hydrogenation and saponification to yield Perindoprilat. Perindopril Acyl-alpha-D-glucuronide results from the conjugation of Perindoprilat with glucuronic acid, a process facilitated by UDP-glucuronyltransferase enzymes in the liver, signifying a phase II metabolic reaction aimed at increasing the molecule's solubility for renal excretion.

Molecular Structure Analysis

The molecular structure of Perindopril, its active metabolite Perindoprilat, and its impurity have been extensively studied using various computational chemistry techniques. These studies reveal the importance of the spatial orientation of functional groups for ACE inhibition efficacy, with solid-state conformations showing critical analogies among ACE inhibitors despite differing molecular environments.

Chemical Reactions and Properties

Perindopril undergoes hydrolysis to form Perindoprilat, its active form, and further conjugates to form this compound through glucuronidation. This metabolite, along with other biotransformation products, illustrates the drug's metabolic pathway, which involves both the activation of the prodrug and subsequent detoxification processes.

Physical Properties Analysis

The physical properties of Perindopril and its metabolites, including this compound, are characterized by their solubility and stability in biological environments. These properties are crucial for the drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

This compound's chemical properties, such as reactivity and stability, are significant in understanding its role in the drug's metabolic profile. The formation of glucuronide conjugates generally enhances the solubility of hydrophobic compounds, facilitating their excretion. However, the stability of these conjugates can vary, influencing the drug's overall efficacy and safety profile.

Applications De Recherche Scientifique

Cardiologie

Perindopril, le composé parent du perindopril acyl-alpha-D-glucuronide, a contribué de manière significative à la cardiologie au cours des 20 dernières années {svg_1}. Il s'agit d'un inhibiteur lipophilique à action prolongée de l'enzyme de conversion de l'angiotensine (ECA) tissulaire et il a été étudié chez diverses populations de patients, allant des patients hypertendus à ceux atteints de maladies cardiovasculaires à un stade plus avancé {svg_2}.

Traitement de l'hypertension

Le perindopril est bien établi pour les patients hypertendus {svg_3}. Des études préliminaires ont révélé qu'en plus d'une activité antihypertensive soutenue de 24 heures avec une administration une fois par jour, le perindopril est capable d'inverser le remodelage artériel chez les patients hypertendus {svg_4}.

Gestion de l'insuffisance cardiaque

Le rôle des inhibiteurs de l'ECA comme le perindopril est bien établi pour les patients atteints d'insuffisance cardiaque {svg_5}. De grands essais de morbidité-mortalité ont prouvé l'efficacité du perindopril chez un éventail relativement large de patients à risque d'événements cardiovasculaires {svg_6}.

Prévention des accidents vasculaires cérébraux

Il a été démontré que le perindopril est efficace chez les patients ayant des antécédents d'accident vasculaire cérébral ou d'accident ischémique transitoire, que l'hypertension soit présente ou non {svg_7}.

Maladie coronarienne

Les patients atteints de maladie coronarienne stable sans insuffisance cardiaque ou hypertension importante ont également bénéficié du perindopril {svg_8}.

Analyse pharmaceutique

Le this compound, en tant que métabolite du perindopril, peut être utilisé en analyse pharmaceutique. Une méthode LC simple, précise et exacte avec une phase stationnaire inversée a été développée et validée pour la détermination du perindopril {svg_9}.

Mécanisme D'action

Target of Action

Perindopril Acyl-alpha-D-glucuronide is a metabolite of Perindopril , which is an ACE (Angiotensin-Converting Enzyme) inhibitor . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, it reduces levels of angiotensin II, leading to decreased vasoconstriction and decreased release of aldosterone . This results in vasodilation and decreased fluid volume, thereby reducing blood pressure .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat following oral administration .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . This is achieved through the inhibition of ACE, leading to decreased levels of angiotensin II and aldosterone, resulting in vasodilation and decreased fluid volume .

Propriétés

IUPAC Name |

6-[(3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16?,17?,18?,19?,20?,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBPHDESXGJIN-VEYQHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

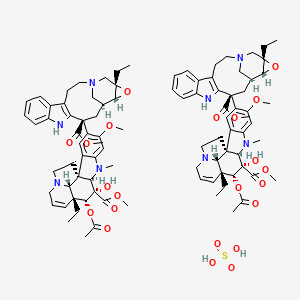

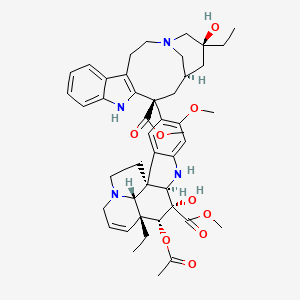

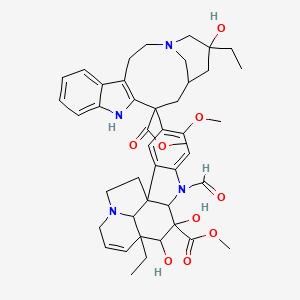

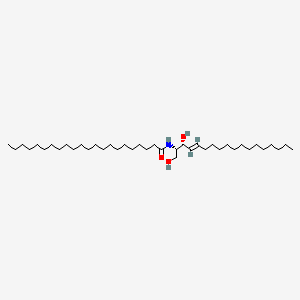

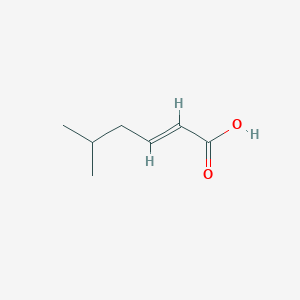

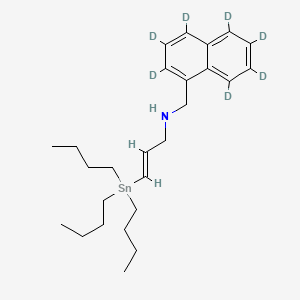

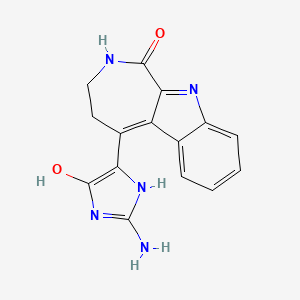

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)